2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol
Description
2-Methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol (hereafter referred to by its systematic name) is a stilbenoid derivative characterized by a central ethenyl bridge linking two aromatic rings. The molecule features a 1,3-benzodioxol moiety on one ring and methoxy substituents on both aromatic systems. This compound is structurally related to Combretastatin A-2 (CA-2), a naturally occurring anticancer agent isolated from Combretum caffrum . Its E-configuration is critical for biological activity, as stereochemical differences significantly influence interactions with cellular targets like tubulin .
Properties
IUPAC Name |
2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9,18H,10H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCXBVFGQEBAL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC3=C(C(=C2)OC)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111394-44-6 | |
| Record name | Combretastatin A-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111394446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Preparation of 7-Methoxy-1,3-Benzodioxol-5-yl Aldehyde
The benzodioxol aldehyde component is synthesized from sesamol (3,4-methylenedioxyphenol) through sequential methoxylation and formylation:
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Methoxylation : Sesamol undergoes alkylation with methyl iodide in acetone using potassium carbonate as a base, yielding 5-methoxy-1,3-benzodioxole.
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Vilsmeier-Haack Formylation : The methoxylated benzodioxole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position.
Reaction Conditions :
Synthesis of Phosphonium Ylide from Methyl Gallate
The phenolic component is derived from methyl gallate (methyl 3,4,5-trihydroxybenzoate):
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Selective Protection :
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Ylide Generation :
Key Data :
Coupling Reaction and Isolation
The Wittig reaction couples the benzodioxol aldehyde with the gallate-derived ylide:
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Reaction Setup :
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Solvent: Tetrahydrofuran (THF)
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Temperature: −78°C to room temperature
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Molar Ratio: 1:1 (aldehyde:ylide)
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Workup :
Performance Metrics :
Alternative Synthetic Approaches
Heck Coupling Strategy
Palladium-catalyzed Heck coupling has been explored to form the ethenyl bridge, though it faces challenges in stereocontrol:
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Components :
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Aryl Halide: 5-Iodo-7-methoxy-1,3-benzodioxole
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Olefin: 4-Hydroxy-3-methoxystyrene
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Conditions :
Outcome :
McMurry Coupling
The McMurry reaction offers a titanium-mediated approach for double bond formation:
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Ketone Precursors :
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7-Methoxy-1,3-benzodioxol-5-yl methyl ketone
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4-Hydroxy-3-methoxyacetophenone
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Reaction :
Results :
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Yield: 35–38%
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Stereoselectivity: 70% (E)-isomer
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Drawbacks: Low efficiency and difficulty in separating isomers.
Optimization of Synthetic Routes
Recent advancements focus on improving yields and reducing step counts:
One-Pot Protection/Wittig Sequences
Combining protection and ylide generation in a single pot minimizes intermediate isolation:
Microwave-Assisted Wittig Reactions
Microwave irradiation accelerates the coupling step:
Data Tables
Table 1: Comparison of Key Synthetic Methods
Table 2: Reaction Conditions for Wittig Synthesis
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Aldehyde Synthesis | POCl₃, DMF, 0°C → RT | 6 | 72 |
| Ylide Preparation | PPh₃, CBr₄, KOtBu, THF | 4 | 85 |
| Coupling | THF, −78°C → RT | 12 | 62 |
| Deprotection | TBAF, THF | 2 | 95 |
Structural Characterization
Critical spectroscopic data confirm the identity of synthetic Combretastatin A-2:
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, ethyl derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various functionalizations that are essential in creating derivatives with specific properties.
Research has indicated that 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration.
Medicinal Chemistry
Ongoing research is focused on the compound's potential as a therapeutic agent for various diseases. Its interactions at the molecular level suggest mechanisms that could be beneficial in treating conditions such as cancer and infections.
Material Science
In industrial applications, this compound is utilized in the development of advanced materials , including polymers and dyes. Its chemical stability and reactivity allow it to be incorporated into materials that require specific optical or mechanical properties.
Data Tables
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria | PubChem |
| Anticancer | Shows cytotoxic effects on cancer cells | PubChem |
Case Study 1: Antimicrobial Properties
A study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.
Case Study 2: Anticancer Research
In another study focusing on anticancer properties, researchers investigated the effects of this compound on human breast cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Combretastatin Analogs
The most direct analogs are Combretastatins A-2 (CA-2, Z-isomer) and A-4 (CA-4), both of which exhibit potent antitubulin activity. Key differences include:
- Key Insight : The E-configuration in the target compound mimics CA-4’s bioactive conformation, but the 1,3-benzodioxol group (vs. trimethoxyphenyl in CA-4) may alter binding kinetics to tubulin .
Resveratrol Derivatives
Resveratrol (3,5,4'-trihydroxystilbene) shares the ethenyl backbone but lacks methoxy and benzodioxol groups. Process-related impurities of resveratrol, such as 5-{(E)-2-[4-(benzyloxy)phenyl]ethenyl}benzene-1,3-diol (Impurity-D), highlight the impact of substituents on solubility and bioactivity:
- Benzodioxol systems are associated with increased metabolic stability, as seen in serotonin-releasing drugs like MBDB .
Nor-Lignans and Cyclobutane Derivatives
Natural nor-lignans, such as methyl rel-(1R,2S,3S)-2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutane-carboxylate, share the 7-methoxy-1,3-benzodioxol motif but incorporate cyclobutane rings. These compounds exhibit antioxidant and anti-inflammatory activities, suggesting that the benzodioxol group contributes to redox modulation .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol , also known as combretastatin A-2 , is a member of the stilbene family and has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, including mechanisms of action, anticancer properties, and other relevant biological effects.
Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C17H17O4 |
| Molecular Weight | 299.32 g/mol |
| CAS Number | 501033-98-3 |
| Density | 1.304 g/cm³ (predicted) |
| Boiling Point | 483.8 °C (predicted) |
| pKa | 9.66 (predicted) |
The compound features a methoxy group and a benzodioxole moiety, which contribute to its unique chemical properties and biological activities.
Anticancer Properties
Research has highlighted the compound's significant anticancer activity, particularly against various cancer cell lines. The following table summarizes key findings from studies evaluating its effectiveness:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 0.172 - 0.246 | Induces apoptosis and cell cycle arrest |
| PANC-1 (Pancreatic) | 0.097 | Inhibits proliferation |
| MCF-7 (Breast) | 4.599 | Moderate resistance observed |
| A549 (Lung) | 7.65 | Moderate activity |
The compound has shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression, particularly arresting cells in the G2/M phase .
The mechanism by which This compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G2/M phase, leading to cell death.
- Inhibition of Angiogenesis : Similar to other stilbene derivatives, it may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess:
- Antimicrobial Activity : Some derivatives have shown effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory responses, although more research is needed to clarify these effects.
Study on Anticancer Efficacy
A notable study assessed the efficacy of This compound on various cancer cell lines. The results indicated that it was particularly effective against leukemia cells with an IC50 value as low as 0.172 µM, significantly outperforming standard chemotherapeutics like imatinib .
Toxicology Profile
Toxicological assessments revealed that while the compound exhibits potent anticancer activity, it also maintains a favorable selectivity index (SI), indicating lower toxicity to normal cells compared to cancerous ones. For instance, the SI values for K562 cells were calculated to be as high as 144.51 .
Q & A
Q. What are the key synthetic routes for 2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol, and how are stereochemical outcomes controlled?
The compound is synthesized via cross-coupling reactions, such as the Heck reaction, to establish the (E)-ethenyl bridge. A critical step involves palladium-catalyzed coupling between 7-methoxy-1,3-benzodioxol-5-ylboronic acid and a substituted bromophenol derivative under controlled conditions (e.g., inert atmosphere, optimized temperature) to favor the (E)-isomer . Stereochemical control is achieved by selecting catalysts (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., DMF/MeOH mixtures) that minimize isomerization . Post-synthesis, HPLC or column chromatography with chiral stationary phases can isolate the desired stereoisomer .
Q. How is the compound’s structure validated, and what analytical techniques are essential?
Structure validation employs a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and the (E)-configuration via coupling constants (J = 16 Hz for trans-vinylic protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves absolute configuration and packing motifs, critical for confirming stereochemistry .
Q. What are the standard protocols for purification and storage?
Purification typically involves flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol . Storage at 2–8°C in amber vials under nitrogen prevents degradation via oxidation or photoisomerization, as the compound’s conjugated system is light-sensitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NOE correlations or splitting patterns?
Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:
- Variable-temperature NMR : Identifies conformational exchanges by observing signal coalescence at elevated temperatures .
- DFT calculations : Simulates NMR chemical shifts (using Gaussian or ORCA) to match experimental data and validate proposed structures .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish between (E/Z)-isomers or rotational isomers .
Q. What computational methods are effective for predicting bioactivity and designing derivatives?
- Molecular docking (AutoDock, Glide) : Screens binding affinity to targets like tubulin (relevant to Combretastatin A-2 analogs) .
- QSAR modeling : Correlates substituent effects (e.g., methoxy group positioning) with anticancer activity using descriptors like logP and polar surface area .
- MD simulations (GROMACS) : Assesses stability of ligand-target complexes over nanosecond timescales .
Q. How can crystallographic data be leveraged to study intermolecular interactions and polymorphism?
Q. What experimental designs are recommended for evaluating anticancer activity in vitro?
- Cell viability assays (MTT/WST-1) : Test dose-dependent cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Tubulin polymerization assays : Quantify inhibition using fluorescence-based kits to confirm mechanism of action (relevant to Combretastatin analogs) .
- Apoptosis markers (Annexin V/PI staining) : Flow cytometry distinguishes necrotic vs. apoptotic cell death .
Methodological Notes
- Stereochemical ambiguity : Always correlate NMR data with X-ray structures to resolve (E/Z)-isomer disputes .
- Bioactivity contradictions : Replicate assays across multiple cell lines and validate target engagement via Western blotting (e.g., β-tubulin) .
- Crystallography pitfalls : Check for twinning using PLATON and refine structures with SHELXL to avoid overinterpretation of thermal ellipsoids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
